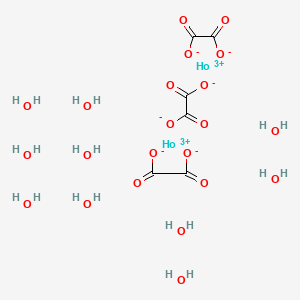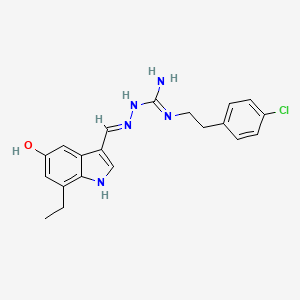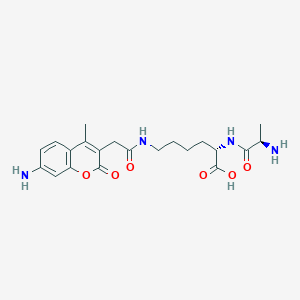![molecular formula C23H14Na2O11 B12433200 disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the reaction of chromone derivatives with appropriate reagents to form the desired compound. The process typically includes the following steps:
Formation of Chromone Derivatives: Starting with chromone, various functional groups are introduced to form intermediates.
Esterification and Hydrolysis: The intermediates undergo esterification followed by hydrolysis to introduce carboxylate groups.
Final Coupling: The final step involves coupling the intermediates to form the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反应分析
Types of Reactions
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to mast cell stabilization and histamine release.
Medicine: Used in the treatment of allergic conditions, asthma, and mastocytosis.
Industry: Applied in the formulation of anti-inflammatory and chemopreventive agents
作用机制
The mechanism of action of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the inhibition of the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells. This is achieved by stabilizing the mast cell membrane, preventing degranulation and subsequent mediator release . The compound targets specific pathways involved in allergic reactions and inflammation .
相似化合物的比较
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate is unique in its ability to stabilize mast cells and prevent histamine release. Similar compounds include:
Ketotifen: Another mast cell stabilizer with additional antihistamine properties.
Nedocromil Sodium: Similar in function but with different pharmacokinetics and applications.
Lodoxamide: Used in ophthalmic solutions for allergic conjunctivitis
These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.
属性
分子式 |
C23H14Na2O11 |
|---|---|
分子量 |
512.3 g/mol |
IUPAC 名称 |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI 键 |
VLARUOGDXDTHEH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




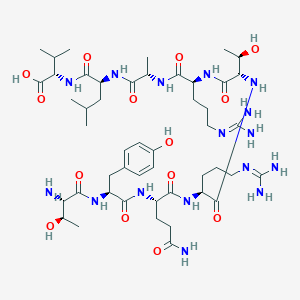

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
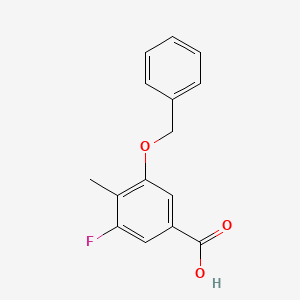
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
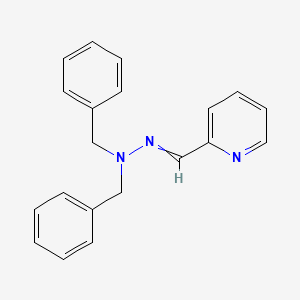
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)

